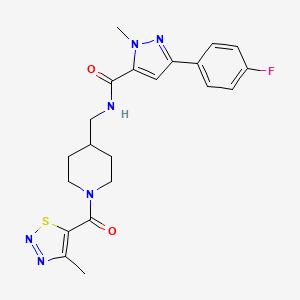![molecular formula C22H15ClN2O4S2 B2910574 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900135-04-8](/img/structure/B2910574.png)
3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a synthetic compound known for its potential biological and pharmacological activities. This compound is a hybrid structure containing both thiazolidine and coumarin moieties, making it an interesting subject of study for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves a multi-step process:
Formation of Thiazolidine Ring: : The initial step involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidine ring.
Coumarin Attachment: : The 2-oxo-2H-chromen-6-yl (coumarin) moiety is then attached through a nucleophilic substitution reaction using appropriate reagents and conditions.
Final Condensation: : The final step involves the coupling of the thiazolidine and coumarin moieties through a propanamide linker using condensation reagents like DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production may scale up these processes using optimized conditions for higher yields and purity, involving:
Continuous flow chemistry for better control of reaction conditions.
Catalytic processes to enhance the efficiency and reduce waste.
Advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the thiazolidine ring, using oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Reduction reactions can target the carbonyl groups, employing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions may occur at the chlorobenzylidene moiety with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, permanganate under acidic or basic conditions.
Reduction: : Sodium borohydride in ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: : Ammonia or amine in ethanol, thiols in the presence of a base.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Alcohols or corresponding amines.
Substitution: : Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: : Studied for its potential use as a building block in organic synthesis and catalysis.
Biology: : Investigated for its enzyme inhibition properties and potential as a fluorescent probe due to the coumarin moiety.
Medicine: : Explored for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used in the development of new materials and dyes, leveraging its structural properties.
Wirkmechanismus
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: : The thiazolidine ring can interact with various enzymes, inhibiting their activity by forming stable complexes.
DNA Intercalation: : The planar structure of the coumarin moiety allows it to intercalate into DNA, affecting replication and transcription processes.
Oxidative Stress Modulation: : The compound may modulate oxidative stress by scavenging free radicals or affecting redox-sensitive pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
Unique Aspects
The presence of a chlorobenzylidene moiety makes 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide unique in its reactivity and biological activity.
The specific positioning of functional groups enhances its potential interactions with biological targets compared to its analogs.
This compound continues to be an exciting focus for scientific research due to its diverse applications and unique chemical properties. Got any particular aspect you’re more curious about?
Eigenschaften
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S2/c23-16-4-2-1-3-13(16)12-18-21(28)25(22(30)31-18)10-9-19(26)24-15-6-7-17-14(11-15)5-8-20(27)29-17/h1-8,11-12H,9-10H2,(H,24,26)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXNMHYNBALXFA-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2910492.png)



![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2910498.png)
![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride](/img/structure/B2910503.png)


![Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2910509.png)

![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)
![2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2910513.png)
![8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2910514.png)
